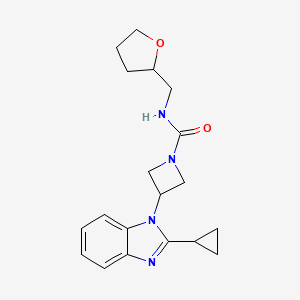

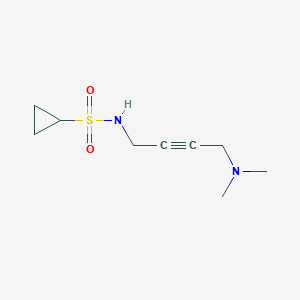

![molecular formula C21H19NO2 B2614149 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone CAS No. 1797096-34-4](/img/structure/B2614149.png)

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure. The structure can be described in words, but it’s often more useful to depict it graphically.

Synthesis Analysis

This involves a detailed look at how the compound can be synthesized from readily available starting materials. It may involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, functional groups, and any interesting structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to study the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (what can be made from it) or a product (how it can be made).Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用

Chemical Reactions and Synthesis

Bicyclo[3.2.1]octane Derivatives Formation : Dean et al. (1971) explored the reactions between carbanions and quinones, leading to derivatives of bicyclo[3,2,1]octane. This study emphasizes the potential of such compounds in organic synthesis and the understanding of stereochemistry through chemical and NMR spectroscopic methods Dean, Hindley, & Houghton, 1971.

Enantiopure Bicyclic γ/δ-amino Acid Synthesis : Guarna et al. (2002) synthesized a novel enantiopure γ/δ-amino acid with the 3-aza-6,8-dioxabicyclo[3.2.1]octane structure, which could find applications in organic and peptidomimetic synthesis. This highlights the compound's role in creating rigid scaffold amino acids for advanced synthesis strategies Guarna et al., 2002.

Material Science and Nanoparticle Synthesis

- Zn Nanoparticles Synthesis Using Hetero-Bicyclic Compound : Pushpanathan and Kumar (2014) reported on the use of a hetero bicyclic compound as a reducing and stabilizing agent for preparing zinc nanoparticles, showcasing the compound's utility in nanomaterial synthesis and characterization Pushpanathan & Kumar, 2014.

Organic and Medicinal Chemistry Applications

- Antibacterial Activity of Bicyclic Derivatives : Reddy et al. (2011) investigated novel (3-(4-substitutedphenylamino)-8-azabicyclo[3.2.1]oct-8yl)-phenyl-methanone derivatives for their antibacterial activity. This research contributes to the development of new antibacterial agents, demonstrating the compound's relevance in medicinal chemistry Reddy et al., 2011.

Advanced Catalysis

- Enantioselective Synthesis Catalysts : Corey et al. (1989) described the synthesis of enantiomers of 8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and their use as catalysts for enantioselective reduction of ketones to secondary alcohols. This illustrates the compound's application in stereoselective synthesis, offering a pathway for creating chiral compounds with high enantiomeric excess Corey, Chen, & Reichard, 1989.

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.

将来の方向性

This could involve potential applications for the compound, areas where further research is needed, or new reactions that could be explored.

I hope this helps, and let me know if you have any other questions!

特性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c23-21(22-14-6-5-7-15(22)13-12-14)20-16-8-1-3-10-18(16)24-19-11-4-2-9-17(19)20/h1-6,8-11,14-15,20H,7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSVTAVHVRYGRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(9H-xanthen-9-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2614067.png)

![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2614072.png)

![1-((4-methoxyphenyl)amino)-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2614074.png)

![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)

![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)